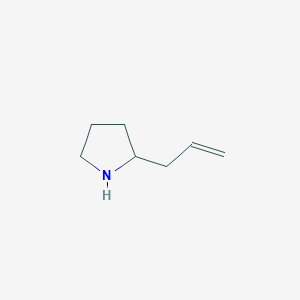

2-allylpyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-4-7-5-3-6-8-7/h2,7-8H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQFTQHETVOVON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456482 | |

| Record name | Pyrrolidine, 2-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89656-36-0 | |

| Record name | Pyrrolidine, 2-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance in Heterocyclic Chemistry

The importance of 2-allylpyrrolidine in heterocyclic chemistry lies in its ability to serve as a precursor to more complex, fused, and spirocyclic ring systems. The pyrrolidine (B122466) nucleus itself is a cornerstone of many biologically active alkaloids. The strategic placement of the allyl group at the C2 position unlocks a diverse range of chemical transformations, allowing chemists to elaborate the basic pyrrolidine structure into intricate heterocyclic frameworks.

One of the most significant applications of this compound is in the synthesis of indolizidine alkaloids, which are known for their wide range of pharmacological activities. nih.gov The pendant allyl group is perfectly positioned to participate in various cyclization reactions to form an adjacent six-membered ring, thus creating the characteristic [5.4.0] bicyclic core of indolizidines. Key cyclization strategies that leverage the reactivity of the allyl group include:

Aza-Prins Cyclization: This reaction involves the condensation of an aldehyde onto the nitrogen of a this compound derivative. The resulting iminium ion undergoes a highly diastereoselective cationic π-cyclization with the allyl group, efficiently constructing the indolizidine skeleton and generating up to two new stereocenters in a single step. nih.govacs.org Different aldehydes can be employed to install various substituents on the newly formed ring. acs.org

Pauson-Khand Reaction: This powerful [2+2+1] cycloaddition reaction combines the alkene of the allyl group, an alkyne (introduced, for example, by N-alkylation), and carbon monoxide to forge a cyclopentenone fused to the pyrrolidine ring. nih.govacs.orgresearcher.life This method provides a concise route to densely functionalized, polycyclic indolizidine systems, often as single diastereomers. nih.gov

Through these and other cyclization strategies, this compound provides a reliable and stereocontrolled entry point to complex heterocyclic systems that would otherwise require lengthy and arduous synthetic routes.

Relevance in Asymmetric Synthesis and Chiral Pool Strategies

The chiral nature of 2-allylpyrrolidine makes it an exceptionally useful tool in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. The C2 stereocenter can be used to control the stereochemical outcome of subsequent reactions, a concept central to modern drug development, as different enantiomers of a drug can have vastly different biological activities.

Chiral Pool Synthesis: this compound is often synthesized from readily available, enantiomerically pure starting materials from the "chiral pool," most notably the amino acid L-proline. orgsyn.org This approach preserves the initial stereochemistry throughout the synthetic sequence, providing a cost-effective and efficient way to access enantiopure this compound derivatives. These chiral building blocks can then be incorporated into larger molecules, transferring their stereochemical information to the final product. An example is the synthesis of hydroxylated pyrrolizidines from an enantio-enriched C-allyl epoxypyrrolidine intermediate. researchgate.net

Asymmetric Catalysis and Desymmetrization: Beyond the chiral pool, advanced asymmetric strategies are employed to generate chiral this compound derivatives and utilize them in synthesis. A notable example is the catalytic asymmetric desymmetrization of meso-2,5-diallylpyrrolidinyl ureas. nih.govscispace.com In this approach, a chiral palladium catalyst selectively reacts with one of the two enantiotopic allyl groups of the achiral starting material. nih.gov This powerful method generates multiple stereocenters with high enantioselectivity and diastereoselectivity in a single transformation, providing rapid access to complex, enantioenriched bicyclic ureas which are precursors for guanidine (B92328) alkaloids. nih.govscispace.com

| Asymmetric Strategy | Description | Key Reagents/Catalysts | Application Example | Ref. |

| Chiral Pool Synthesis | Utilization of enantiopure starting materials like L-proline to synthesize chiral this compound derivatives, preserving the stereocenter. | L-proline, Chloroform | Synthesis of (R)-methyl this compound-2-carboxylate hydrochloride. | orgsyn.org |

| Asymmetric Desymmetrization | A chiral catalyst differentiates between two identical, symmetrically placed (enantiotopic) allyl groups on a meso-pyrrolidine derivative. | Pd₂(dba)₃ / Chiral Ligand (e.g., (S)-Siphos-PE) | Stereoselective synthesis of fused bicyclic ureas from meso-2,5-diallylpyrrolidinyl ureas. | nih.gov |

| Pd-Catalyzed Carboamination | An intramolecular reaction that forms a C-N and a C-C bond, often with high stereocontrol, to construct heterocyclic rings. | Pd/PCy₃, Pd/P(2-furyl)₃ | Synthesis of cis-disubstituted pyrrolidines and bicyclic ureas. | nih.govumich.edu |

Overview of Synthetic Utility in Complex Molecular Architectures

Direct Synthesis Approaches

Direct approaches to this compound synthesis involve the modification of a pre-existing pyrrolidine core. These methods are often straightforward and utilize readily available starting materials.

Nucleophilic Substitution Reactions for N-Allylation of Pyrrolidines

A fundamental method for the synthesis of N-allylpyrrolidines involves the direct N-alkylation of pyrrolidine with an allyl halide, such as allyl bromide. This reaction is a classic example of nucleophilic aliphatic substitution, where the nitrogen atom of the pyrrolidine acts as a nucleophile. wikipedia.org The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct. For laboratory-scale synthesis, this method is widely used due to its simplicity. wikipedia.org

Successive nucleophilic and electrophilic allylation has been employed for the enantioselective synthesis of 2,4-disubstituted pyrrolidines. nih.govacs.org This process can involve an initial iridium-catalyzed C-allylation, followed by a Tsuji-Trost N-allylation. nih.govacs.org

Table 1: Nucleophilic Substitution for N-Allylation

| Reactant 1 | Reactant 2 | Conditions | Product | Key Features |

|---|---|---|---|---|

| Pyrrolidine | Allyl Bromide | Base | N-Allylpyrrolidine | Direct, simple alkylation. wikipedia.org |

| 2-Nitrobenzenesulfonamide | Bis-Boc-carbonate | Iridium Catalyst | N-protected 2,4-disubstituted pyrrolidines | Enantioselective, successive allylation. nih.govacs.org |

Chiral Pool Synthesis from (S)-Proline and its Derivatives

The "chiral pool" approach leverages naturally occurring, enantiomerically pure compounds as starting materials to synthesize new chiral molecules. (S)-Proline, a readily available amino acid, is a common starting material for the synthesis of chiral 2-substituted pyrrolidines. york.ac.ukbccollegeasansol.ac.in The inherent stereochemistry of (S)-proline is transferred to the product, providing a straightforward route to enantiomerically enriched this compound derivatives.

The synthesis often begins with the protection of the carboxylic acid and amino groups of proline. The protected proline derivative then undergoes a reaction to introduce the allyl group. For instance, N-trityl prolinal, derived from (S)-proline, can be reacted with lithiated heteroaromatics to produce N-trityl alcohols with high diastereoselectivity. whiterose.ac.uk Subsequent deprotection and further modifications can yield the desired this compound derivative.

Palladium-Catalyzed Allylic Alkylation Strategies

Palladium-catalyzed reactions are powerful tools in organic synthesis for forming carbon-carbon bonds. nih.gov In the context of this compound synthesis, palladium catalysis is employed in allylic alkylation reactions, where a π-allyl-palladium intermediate is formed as a key electrophilic species. nih.govmdpi.com These reactions can be rendered asymmetric through the use of chiral ligands, providing access to enantiomerically enriched products. mdpi.com

A notable application of this strategy is the palladium-catalyzed carboamination of γ-(N-arylamino)alkenes with vinyl bromides, which yields N-aryl-2-allyl pyrrolidines with high diastereoselectivity for the trans-2,3- and cis-2,5-disubstituted products. nih.gov

A sophisticated approach combines palladium catalysis with organocatalysis for the enantioselective α-allylic alkylation of carbonyl compounds. nih.gov In this dual catalytic system, a chiral pyrrolidine derivative acts as an organocatalyst to form a nucleophilic enamine from an aldehyde or ketone. acs.orgua.esd-nb.info Simultaneously, a palladium complex activates an allylic substrate to generate an electrophilic π-allyl-palladium intermediate. nih.govd-nb.info

The subsequent reaction between the enamine and the π-allyl-palladium complex results in the formation of an α-allylated carbonyl compound with high enantioselectivity. acs.orgua.es For example, the combination of a chiral pyrrolidine organocatalyst, like a Jorgensen–Hayashi-type catalyst, with a palladium complex has been successfully used for the asymmetric α-allylation of aldehydes and ketones. acs.orgua.es This method has been shown to be effective for a range of carbonyl compounds and allylic substrates, including allylic alcohols. acs.orgua.es

Table 2: Enantioselective α-Allylic Alkylation

| Carbonyl Compound | Allylic Substrate | Catalyst System | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Aldehydes | Allyl Acetate (B1210297) | Chiral Pyrrolidine & [Pd(PPh₃)₄] | α-Allylated Aldehydes | 88-96% nih.gov |

| Ketones | Allylic Alcohols | Chiral Pyrrolidine & Palladium Complex | α-Allylated Ketones | High ee acs.orgua.es |

| Pyrazol-5-ones | Allylic Alcohols | (R)-L14 & (R)-L15 & Palladium Complex | Functionalized Heterocycles | Excellent acs.orgua.es |

Ring-Forming Reactions for Pyrrolidine Core Construction

Instead of modifying a pre-existing pyrrolidine, ring-forming reactions construct the pyrrolidine core itself, often in a highly controlled and stereoselective manner.

Domino 2-Aza-Cope-[3+2] Dipolar Cycloaddition Sequence for Highly Substituted 2-Allylpyrrolidines

A powerful and elegant strategy for the synthesis of highly functionalized 2-allylpyrrolidines is the domino 2-aza-Cope-[3+2] dipolar cycloaddition sequence. acs.org This one-pot, multicomponent reaction provides access to complex pyrrolidine structures with excellent stereoselectivity and high yields. acs.orgresearchgate.net

The sequence begins with the condensation of a homoallylic amine with an electrophile like ethyl glyoxylate (B1226380) to form an imine. acs.org This imine is strategically designed to undergo a 2-aza-Cope rearrangement, a type of sigmatropic rearrangement, to generate an azomethine ylide precursor. acs.org The azomethine ylide, a 1,3-dipole, is then trapped in a [3+2] dipolar cycloaddition reaction with a dipolarophile, such as phenyl maleimide (B117702) or dimethyl maleate. acs.org This cycloaddition step constructs the pyrrolidine ring, installing the allyl group at the 2-position and allowing for the introduction of various substituents with high diastereoselectivity, typically favoring the endo cycloadduct. researchgate.net This method has proven valuable for creating diverse this compound scaffolds that can be further elaborated into more complex molecules, including indolizidine alkaloids. acs.orgnih.govresearchgate.netacs.org

Mechanism and Stereochemical Control in [3+2] Dipolar Cycloadditions

The [3+2] dipolar cycloaddition is a powerful reaction for constructing five-membered rings, including the pyrrolidine core. chemistrytalk.orgnumberanalytics.com This reaction involves the combination of a 1,3-dipole with a dipolarophile. scribd.com In the context of pyrrolidine synthesis, azomethine ylides are commonly employed as the 1,3-dipole, which react with alkenes (dipolarophiles) to form the pyrrolidine ring. acs.orgua.es

The mechanism is generally considered a concerted pericyclic process, proceeding through a 6π-electron aromatic transition state. scribd.comua.es This concerted nature often leads to a high degree of stereospecificity, where the stereochemistry of the alkene is transferred to the newly formed pyrrolidine ring. numberanalytics.comua.es For instance, a (E)-alkene will typically yield a trans-substituted pyrrolidine, while a (Z)-alkene will result in a cis-substituted product. ua.es

Stereochemical control is a critical aspect of these reactions, as multiple stereocenters can be generated in a single step. acs.orgrsc.org The facial selectivity of the cycloaddition can be influenced by various factors, including the use of chiral auxiliaries, chiral catalysts, or by the inherent chirality of the reactants. numberanalytics.com For example, the use of chiral N-tert-butanesulfinyl groups on 1-azadienes has been shown to effectively control the diastereoselectivity of their [3+2] cycloaddition with azomethine ylides, inducing a specific absolute configuration in the resulting polysubstituted pyrrolidines. acs.org

A notable application of this methodology is the domino 2-aza-Cope-[3+2] dipolar cycloaddition sequence. nih.gov In this process, the condensation of a homoallylic amine with ethyl glyoxylate forms an imine, which undergoes a 2-aza-Cope rearrangement to generate an azomethine ylide precursor. nih.gov Subsequent reaction with a dipolarophile in the presence of a silver catalyst yields highly substituted 2-allylpyrrolidines as a single diastereomer. nih.gov

Palladium-Catalyzed Carboamination Reactions for N-Aryl-2-Allylpyrrolidines

Palladium-catalyzed carboamination reactions have emerged as a versatile and powerful tool for the synthesis of N-aryl-2-allylpyrrolidines. nih.govnih.govedelris.com These reactions involve the coupling of γ-(N-arylamino)alkenes with vinyl bromides, leading to the formation of the pyrrolidine ring with concomitant installation of an allyl group at the 2-position. nih.govnih.gov

A key feature of these palladium-catalyzed carboamination reactions is their high diastereoselectivity. nih.govnih.gov The reactions typically favor the formation of trans-2,3- and cis-2,5-disubstituted pyrrolidines with high diastereomeric ratios, often exceeding 20:1. nih.govnih.gov The stereochemical outcome is influenced by the substitution pattern of the starting γ-aminoalkene. umich.edu The preference for the formation of cis-2,5-disubstituted products is attributed to a pseudoaxial orientation of the group adjacent to the nitrogen in the transition state of the syn-aminopalladation step, which minimizes A(1,3)-strain. umich.edu Conversely, methods have also been developed for the stereoselective synthesis of trans-2,5-disubstituted pyrrolidines by utilizing 4-(but-3-enyl)-substituted oxazolidin-2-ones as substrates, which upon cyclization and subsequent cleavage, yield the desired trans products. nih.govacs.org

| Starting Material (γ-(N-Arylamino)alkene) | Vinyl Bromide | Product (N-Aryl-2-allylpyrrolidine) | Diastereoselectivity (dr) | Reference |

| N-Aryl-pent-4-en-1-amine | (E)-1-Bromo-2-phenylethene | cis-N-Aryl-2-allyl-5-phenylpyrrolidine | >20:1 | nih.gov |

| N-Aryl-hex-5-en-2-amine | 1-Bromostyrene | trans-N-Aryl-2-allyl-3-methylpyrrolidine | >20:1 | nih.gov |

| 4-(But-3-enyl)-oxazolidin-2-one derivative | Aryl Bromide | trans-2,5-Disubstituted pyrrolidine precursor | >20:1 | nih.gov |

To enhance the efficiency and modularity of this synthetic approach, tandem N-arylation/carboamination sequences have been developed. nih.govresearchgate.net This one-pot process allows for the synthesis of N-aryl-2-allylpyrrolidines from a primary γ-amino alkene, an aryl bromide, and a vinyl bromide. nih.govnih.gov The reaction proceeds through an initial palladium-catalyzed N-arylation of the primary amine, followed by the intramolecular carboamination reaction. nih.gov A key innovation in this tandem process is the in situ modification of the palladium catalyst by ligand exchange to facilitate both catalytic cycles efficiently. umich.edu For instance, a monophosphine-supported palladium catalyst is optimal for the initial N-arylation step, while a different ligand is introduced for the subsequent carboamination. nih.gov

Asymmetric desymmetrization represents a sophisticated strategy for accessing enantiomerically enriched pyrrolidine derivatives from achiral or meso starting materials. umich.eduirb.hr In the context of this compound synthesis, enantioselective palladium-catalyzed desymmetrizing carboamination reactions of meso-2,5-diallylpyrrolidinyl ureas have been successfully developed. nih.govnih.gov This reaction generates a C-N bond and a C-C bond, affording fused bicyclic ureas with three stereocenters in good diastereoselectivity (6–12:1 dr) and high enantioselectivity (up to 95:5 er). nih.govnih.gov This approach provides a powerful means to control absolute stereochemistry and has been applied to the synthesis of complex natural products like 9-epi-batzelladine K. nih.gov

| Substrate | Aryl Bromide | Chiral Ligand | Product | Diastereoselectivity (dr) | Enantioselectivity (er) | Reference |

| meso-2,5-Diallylpyrrolidinyl urea | 4-Chlorobromobenzene | (R)-DTBM-SEGPHOS | Fused bicyclic urea | 12:1 | 95:5 | nih.govnih.gov |

Tandem N-Arylation/Carboamination Sequences

Intramolecular Aza-Michael Reactions in Pyrrolidine Synthesis

The intramolecular aza-Michael reaction is another valuable method for the construction of the pyrrolidine ring. researchgate.netresearchgate.net This reaction involves the intramolecular addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl or nitro compound. The development of asymmetric versions of this reaction, often employing organocatalysts, has made it a powerful tool for the synthesis of enantiomerically enriched nitrogen heterocycles. researchgate.netacs.org

For instance, an enantioselective intramolecular aza-Michael reaction has been utilized as a key step in the synthesis of fluorinated indolizidinone derivatives. acs.orgacs.org In this strategy, a conjugated amide bearing a remote α,β-unsaturated ketone moiety undergoes cyclization catalyzed by a chiral phosphoric acid, establishing the chiral center of the pyrrolidine ring with excellent enantioselectivity. acs.org The resulting chiral pyrrolidine can then be further elaborated to more complex structures. acs.orgacs.org N-sulfinyl amines have also been effectively used as nitrogen nucleophiles in asymmetric intramolecular aza-Michael reactions to produce substituted pyrrolidines with high diastereoselectivity. researchgate.net

Radical Cyclization Pathways for Pyrrolidine Ring Formation

Radical cyclization reactions provide an alternative pathway to the pyrrolidine ring system. These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to an alkene or alkyne. An example is the use of α-alkoxy-β-iodopyrrolidines, formed from the electrophilic addition of iodine to an N-substituted 2-pyrroline in the presence of an alcohol. researchgate.net These iodo-derivatives can then participate in radical cyclization reactions to form bicyclic hemiaminal compounds, which can be further functionalized to yield α,β-cis-dialkylsubstituted pyrrolidines, including those with an allyl group at the 2-position. researchgate.net

Aryne Insertion Reactions for Pyrrolidine Derivatives

Aryne insertion reactions represent a powerful strategy for the construction of complex molecular architectures, including those containing the pyrrolidine ring. This method involves the generation of a highly reactive aryne intermediate, which then undergoes an insertion reaction with a suitable nucleophile. In the context of pyrrolidine synthesis, this approach has been effectively utilized.

A notable application of this methodology is the formal total synthesis of (±)-cephalotaxine. nih.govresearchgate.netacs.orgacs.org This synthesis employs an aryne insertion reaction as a key step to construct the pentacyclic core of the alkaloid. nih.govresearchgate.netacs.orgacs.org The process starts from the known compound this compound-2-carboxaldehyde. nih.govresearchgate.netacs.orgacs.org The aryne, generated from a suitable precursor, undergoes a C-C bond insertion reaction. acs.org This strategy has proven to be effective for creating diverse aryl-substituted pyrrolidine structures. acs.org

The reaction of an aryne with a β-ketoester, for instance, has been successfully applied in the total synthesis of cephalotaxine (B1668394). researchgate.net Treatment of a silylaryl triflate with a β-ketoester in the presence of a fluoride (B91410) source like cesium fluoride (CsF) generates the aryne, which then reacts to form the desired ketoester product in high yield. researchgate.net This acyl-alkylation of arynes has been shown to be a regioselective process, particularly when using a bromine-substituted aryne. nih.gov The versatility of this method allows for the synthesis of various cephalotaxine congeners by simply changing the aryne precursor. acs.org

Table 1: Key Features of Aryne Insertion in Pyrrolidine Synthesis

| Feature | Description | Reference |

| Key Application | Formal total synthesis of (±)-cephalotaxine. | nih.govresearchgate.net |

| Starting Material | This compound-2-carboxaldehyde. | nih.govresearchgate.net |

| Reaction Type | Aryne insertion into a C-C bond of a β-ketoester. | researchgate.netacs.org |

| Aryne Generation | From silylaryl triflates using a fluoride source (e.g., CsF). | researchgate.netnih.gov |

| Significance | Enables the synthesis of complex, polycyclic alkaloid structures and their analogs. | acs.org |

NHC-Catalyzed Ring Expansion Reactions for Pyrrolidine Derivatives

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including ring expansion reactions to form lactams such as succinimide (B58015) derivatives. acs.orgusask.ca These reactions provide an efficient route to functionalized pyrrolidine-2,5-diones and related structures. acs.org

One developed method involves the NHC-catalyzed ring expansion of 4-formyl-β-lactams to synthesize succinimide derivatives. acs.org This process highlights the ability of NHCs to facilitate the rearrangement of strained ring systems into more stable, five-membered ring structures. The reaction proceeds under mild conditions and demonstrates the versatility of NHCs in promoting complex transformations. usask.ca

Furthermore, NHCs can catalyze the [4+2] annulation of α-bromoenals with dioxopyrrolidines. bohrium.com This reaction constructs α-alkylidene-δ-lactones, showcasing another facet of NHC catalysis in building heterocyclic systems related to pyrrolidines. bohrium.com The development of these catalytic methods offers a green chemistry approach to synthesizing valuable heterocyclic compounds, often with high stereo- and regioselectivity. chalmers.se

Table 2: NHC-Catalyzed Reactions for Pyrrolidine-Related Scaffolds

| Reaction Type | Reactants | Product | Catalyst | Reference |

| Ring Expansion | 4-Formyl-β-lactams | Succinimide derivatives | N-Heterocyclic Carbene (NHC) | acs.org |

| [4+2] Annulation | α-Bromoenals and Dioxopyrrolidines | α-Alkylidene-δ-lactones | N-Heterocyclic Carbene (NHC) | bohrium.com |

| Stetter Reaction | Aromatic aldehydes and N-substituted itaconimides | 3-substituted pyrrolidine-2,5-diones | N-Heterocyclic Carbene (NHC) | acs.org |

Synthesis of Functionalized this compound Scaffolds

The synthesis of specifically functionalized this compound derivatives is crucial for their application as building blocks in medicinal chemistry and organic synthesis. The following sections detail the preparation of key examples.

Synthesis of (S)-1-Allylpyrrolidine-2-carboxylic Acid

(S)-1-Allylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative with applications in asymmetric synthesis. Its synthesis typically starts from the enantiomerically pure precursor, L-proline, to maintain the desired (S)-configuration.

A common synthetic route involves the N-alkylation of a protected L-proline derivative with an allyl halide, such as allyl bromide. The carboxylic acid group of L-proline is often protected as an ester (e.g., a methyl ester) prior to the N-allylation step. The reaction is carried out in the presence of a base. Subsequent deprotection of the carboxylic acid group yields the final product, (S)-1-allylpyrrolidine-2-carboxylic acid. This method ensures the preservation of the stereocenter at the 2-position of the pyrrolidine ring.

Table 3: Synthesis of (S)-1-Allylpyrrolidine-2-carboxylic Acid

| Parameter | Details | Reference |

| Starting Material | L-proline (or its protected derivatives) | |

| Key Reaction | N-alkylation with an allyl halide (e.g., allyl bromide) | |

| Stereochemistry | The (S)-configuration is preserved from the starting material. | |

| Applications | Chiral building block in asymmetric synthesis. |

Preparation of (2S)-Methyl 5-Allylpyrrolidine-2-carboxylate

(2S)-Methyl 5-allylpyrrolidine-2-carboxylate is a chiral pyrrolidine derivative used in organic and medicinal chemistry. Its synthesis requires control of stereochemistry at the 2-position and the introduction of an allyl group at the 5-position.

One effective and stereoselective method for preparing this compound is the domino 2-aza-Cope-[3+2] dipolar cycloaddition sequence. This process involves the condensation of a homoallylic amine with ethyl glyoxylate to form an imine. This intermediate then undergoes a 2-aza-Cope sigmatropic rearrangement to generate an azomethine ylide precursor. The subsequent metal-catalyzed cycloaddition, often using a silver catalyst like silver acetate (AgOAc), leads to the formation of the highly substituted pyrrolidine ring with excellent diastereoselectivity.

Table 4: Synthesis of (2S)-Methyl 5-Allylpyrrolidine-2-carboxylate

| Method | Description | Key Features | Reference |

| Domino 2-aza-Cope-[3+2] Dipolar Cycloaddition | Condensation of a homoallylic amine with ethyl glyoxylate, followed by a 2-aza-Cope rearrangement and a metal-catalyzed cycloaddition. | High diastereoselectivity, efficient construction of the substituted pyrrolidine ring. |

Synthesis of (S)-N-Allylpyrrolidine-2-carboxamide

(S)-N-Allylpyrrolidine-2-carboxamide is a chiral intermediate used in the synthesis of various biologically active molecules. smolecule.com Its preparation often involves the coupling of (S)-proline or a derivative with allylamine.

A typical synthesis starts with (S)-pyrrolidinamide, which is then reacted with an allyl halide, such as allyl iodide, to introduce the allyl group onto the nitrogen atom of the pyrrolidine ring. mdpi.com This nucleophilic substitution reaction yields (S)-1-allylpyrrolidine-2-carboxamide. mdpi.comuni-mainz.de An alternative approach involves the coupling of (S)-1-allylpyrrolidine-2-carboxylic acid with an amine, though the direct allylation of the pre-formed carboxamide is also common. The synthesis must be carried out under conditions that preserve the stereochemical integrity of the chiral center. smolecule.com

Fluorinated this compound Derivatives

The introduction of fluorine into bioactive molecules is a widely utilized strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. In the context of this compound derivatives, the stereoselective incorporation of fluorine atoms presents a synthetic challenge that has been addressed through various innovative methodologies. These approaches are crucial for accessing novel fluorinated analogs with potential applications in pharmaceutical and materials research.

One of the prominent methods for the asymmetric synthesis of α-fluorinated carbonyl compounds is the zwitterionic aza-Claisen rearrangement. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This powerful reaction allows for the creation of new carbon-carbon bonds with a high degree of stereocontrol, providing access to versatile chiral building blocks.

Zwitterionic Aza-Claisen Rearrangement with N-Allylpyrrolidines

The zwitterionic aza-Claisen rearrangement has proven to be a highly effective method for the asymmetric synthesis of α-fluoro-γ,δ-unsaturated amides, which are valuable precursors to fluorinated this compound derivatives and other complex nitrogen-containing heterocycles. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This rearrangement involves the reaction of a homochiral N-allylpyrrolidine with an α-fluoroacid chloride, often in the presence of a Lewis acid catalyst, to generate a zwitterionic intermediate that subsequently rearranges to form the desired amide product with high diastereoselectivity.

A key study demonstrated the feasibility of this approach by reacting N-allylmorpholine with 2-fluoropropionyl chloride under Ytterbium triflate (Yb(OTf)₃) catalysis, which produced the corresponding rearrangement product in good yield. beilstein-journals.orgresearchgate.net Building on this, the asymmetric variant of the reaction was explored using chiral N-allylpyrrolidines. For instance, the reaction of N-allyl-(S)-2-(methoxymethyl)pyrrolidine with 2-fluoropropionyl chloride or 2-fluorophenylacetic acid chloride under similar conditions yielded N-(α-fluoro-γ-vinylamide)pyrrolidine products as homochiral materials with excellent diastereoselectivity (99% de). beilstein-journals.orgbeilstein-journals.orgresearchgate.net

The high degree of stereocontrol is attributed to the chiral auxiliary, the (S)-2-(methoxymethyl)pyrrolidine group, which effectively directs the stereochemical outcome of the rearrangement. The resulting α-fluoroamides are versatile intermediates that can be further elaborated. For example, they can be readily converted to the corresponding α-fluoro-γ-lactones through iodolactonization, again with good diastereoselectivity. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The absolute stereochemistry of the products has been confirmed through X-ray crystallographic analysis of a crystalline derivative. beilstein-journals.org

This methodology represents a significant advancement in organofluorine chemistry, offering a competitive alternative to asymmetric electrophilic fluorination strategies for accessing molecules with fluorine at a stereogenic center. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The zwitterionic aza-Claisen rearrangement of optically active N-allylpyrrolidines has also been utilized with α-phenoxyacetyl fluorides, achieving complete simple diastereoselectivity and 1,2-asymmetric induction to form a new C-C bond adjacent to a chiral C-N-Boc functionality. zendy.io The resulting γ,δ-unsaturated amides can be cyclized to pyrrolizidinones. zendy.io

Table 1: Zwitterionic Aza-Claisen Rearrangement for the Synthesis of Fluorinated Amides This table is interactive. You can sort and filter the data by clicking on the column headers.

| N-Allylpyrrolidine Derivative | Acid Chloride | Catalyst | Product | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|---|

| N-allyl-(S)-2-(methoxymethyl)pyrrolidine | 2-fluoropropionyl chloride | Yb(OTf)₃ | N-(2-fluoro-3-pentenoyl)-(S)-2-(methoxymethyl)pyrrolidine | 99% | beilstein-journals.orgbeilstein-journals.orgresearchgate.net |

| N-allyl-(S)-2-(methoxymethyl)pyrrolidine | 2-fluorophenylacetic acid chloride | Yb(OTf)₃ | N-(2-fluoro-2-phenyl-4-pentenoyl)-(S)-2-(methoxymethyl)pyrrolidine | 99% | beilstein-journals.orgbeilstein-journals.org |

| (R)-N-allyl-2-(diphenylmethyl)pyrrolidine | Not specified | Not specified | α-fluoro-amides | High | beilstein-journals.org |

| Optically active N-allylpyrrolidines | α-phenoxyacetyl fluorides | Not specified | γ,δ-unsaturated amides | Complete | zendy.io |

Pyrrolidine-2,3-diones bearing Allyl Groups

Pyrrolidine-2,3-diones are a class of heterocyclic compounds that serve as important intermediates in the synthesis of various biologically active molecules, including pyrrolidine alkaloids and potential therapeutic agents. researchgate.net The incorporation of an allyl group into the pyrrolidine-2,3-dione (B1313883) scaffold, particularly at the C4 position, introduces a versatile functional handle for further chemical transformations and provides access to novel and structurally complex derivatives.

A facile and diastereoselective synthesis of highly substituted 4-allylpyrrolidine-2,3-diones has been developed, which involves a Claisen rearrangement as a key step. nih.gov This method commences with a one-pot, three-component reaction to form 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which are subsequently allylated to produce allyl vinyl ethers. nih.gov The thermal Claisen rearrangement of these ethers in refluxing toluene (B28343) proceeds with excellent diastereoselectivity to furnish the desired 4-allylpyrrolidine-2,3-diones containing an all-carbon quaternary stereocenter. nih.gov

This synthetic sequence is notable for its operational simplicity and the ability to generate densely functionalized pyrrolidinone products on a gram scale. nih.gov The resulting 4-allylpyrrolidine-2,3-diones are valuable scaffolds that can undergo further modifications. For instance, the alkene moiety can be utilized in ring-closing metathesis (RCM) reactions to construct fused bicyclic systems. nih.gov Furthermore, oxidative cleavage of the allyl group can lead to the formation of novel β-amino acids. nih.gov

Biocatalytic approaches have also been employed for the stereoselective synthesis of pyrrolidine-2,3-diones. rsc.org One such method utilizes a laccase from Myceliophthora thermophila to catalyze the oxidation of catechols to ortho-quinones, which then undergo a 1,4-addition reaction with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to yield highly functionalized pyrrolidine-2,3-diones with all-carbon quaternary stereocenters in moderate to good yields. rsc.org

Multicomponent reactions provide another efficient route to substituted pyrrolidine-2,3-diones. For example, a three-component reaction involving aldehydes, ethyl 2,4-dioxovalerate, and anilines can produce 4-acetyl-3-hydroxy-3-pyrrolin-2-ones, which can then be reacted with amines to afford 1,4,5-trisubstituted pyrrolidine-2,3-dione hybrids. tandfonline.com

Table 2: Synthesis of Pyrrolidine-2,3-diones Bearing Allyl Groups This table is interactive. You can sort and filter the data by clicking on the column headers.

| Starting Material | Key Reaction Step | Product | Key Features | Reference |

|---|---|---|---|---|

| Allyl vinyl ethers of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Claisen Rearrangement | 4-allylpyrrolidine-2,3-diones | High diastereoselectivity, all-carbon quaternary stereocenter | nih.gov |

| 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones and catechols | Biocatalytic (Laccase) 1,4-addition | 4-substituted-pyrrolidine-2,3-diones | Stereoselective, all-carbon quaternary stereocenter | rsc.org |

| Aldehydes, ethyl 2,4-dioxovalerate, anilines, and amines | Multicomponent Reaction | 1,4,5-trisubstituted pyrrolidine-2,3-dione hybrids | Step economy, structural diversity | tandfonline.com |

Reactions of the Allyl Moiety

The allyl group of this compound derivatives provides a reactive handle for a range of chemical modifications, including oxidation, reduction, nucleophilic substitution, and various cycloaddition and rearrangement reactions. These transformations are crucial for the synthesis of diverse heterocyclic compounds, including natural products and their analogues.

Oxidation Reactions to Aldehydes, Ketones, Carboxylic Acids, and Epoxides

The oxidation of the allyl group in this compound derivatives can lead to the formation of various functional groups, including aldehydes, ketones, carboxylic acids, and epoxides, depending on the reagents and reaction conditions employed.

Common oxidizing agents for the conversion of the allyl group to an aldehyde or carboxylic acid include chromium(VI) oxide and pyridinium (B92312) chlorochromate (PCC). The choice of oxidant is critical to control the extent of oxidation; for instance, PCC is known to oxidize primary alcohols to aldehydes while stronger oxidants can lead to carboxylic acids. libretexts.org The oxidation of aldehydes to carboxylic acids can be achieved using a variety of reagents, including chromic acid, potassium permanganate, and Oxone. chemistrysteps.comorganic-chemistry.org A mild method for this transformation involves using N-hydroxyphthalimide (NHPI) as an organocatalyst with oxygen as the terminal oxidant. organic-chemistry.org

The Wacker oxidation provides a method for the conversion of the terminal alkene of the allyl group into a methyl ketone. For the formation of epoxides, peroxy acids like meta-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly utilized. smolecule.com

The oxidation of the pyrrolidine ring itself is also possible. For example, the oxidation of a secondary alcohol on the pyrrolidine ring to a ketone can be accomplished using Jones reagent (CrO3 in H2SO4). libretexts.org

Table 1: Oxidation Reactions of this compound Derivatives

| Starting Material | Reagent(s) | Product Functional Group |

| This compound derivative | CrO3, PCC | Aldehyde, Carboxylic Acid |

| Aldehyde derivative | Chromic acid, KMnO4, Oxone | Carboxylic Acid |

| This compound derivative | m-CPBA, OsO4 | Epoxide |

| This compound derivative | Wacker Oxidation conditions | Ketone |

Reduction Reactions

The reduction of the allyl group in this compound derivatives typically involves the saturation of the carbon-carbon double bond to yield a propyl-substituted pyrrolidine. This transformation can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Furthermore, other functional groups on the this compound scaffold can be selectively reduced. For instance, a carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). Similarly, a carboxamide group can be reduced to an amine using LiAlH4 or borane (B79455) (BH3). smolecule.com The pyrrolidine ring itself can be reduced to a piperidine (B6355638) derivative, although this typically requires harsher conditions. A cascade reaction involving the addition of allylmagnesium bromide to a bromonitrile followed by reduction with zinc borohydride (Zn(BH4)2) has been used to synthesize polyhydroxylated 2-allylpyrrolidines. rsc.org

Table 2: Reduction Reactions of Functionalized this compound Derivatives

| Functional Group | Reagent(s) | Product Functional Group |

| Allyl C=C double bond | H2, Pd/C | Propyl group |

| Carboxylic Acid | LiAlH4, NaBH4 | Alcohol |

| Carboxamide | LiAlH4, BH3 | Amine |

| Nitrile (in cascade) | Zn(BH4)2 | Amine |

Nucleophilic Substitution Reactions at the Allyl Group

The allyl group of this compound can participate in nucleophilic substitution reactions. These reactions allow for the introduction of various functional groups at the terminal carbon of the allyl chain. Nucleophiles such as amines and alcohols can be employed for these substitution reactions, often in the presence of a base. For example, the reaction of N-allylpyrrolidine with certain electrophiles can lead to deallylation, where the allyl group is cleaved from the nitrogen atom. oup.com The electronic nature of the N-substituent can influence the outcome of these reactions. oup.com

Ring-Closing Metathesis (RCM) for Macrocyclization and Fused Ring Systems

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds from diene precursors. wikipedia.orgorganic-chemistry.org In the context of this compound scaffolds, RCM has been utilized to construct macrocycles and fused ring systems. nih.gov This reaction typically employs ruthenium-based catalysts, such as Grubbs' catalysts, and proceeds through a metallacyclobutane intermediate. wikipedia.orgorganic-chemistry.org

The synthesis of bicyclic ureas and polycyclic guanidines has been achieved through Pd-catalyzed carboamination reactions of enantiomerically enriched this compound-1-carboxamide derivatives. nih.gov RCM has also been instrumental in the synthesis of various nitrogen and oxygen-containing heterocycles, with ring sizes ranging from 5 to over 30 members. wikipedia.orguniovi.esnih.gov The E/Z selectivity of the resulting double bond in the cyclic product is influenced by the catalyst and the inherent strain of the ring being formed. wikipedia.org

Pauson-Khand Cycloaddition to Indolizidines

The Pauson-Khand reaction is a [2+2+1] cycloaddition that involves an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt complex, to form a cyclopentenone. science.gov This reaction has been applied to this compound derivatives to construct functionalized indolizidine scaffolds. science.govresearchgate.net A domino sequence involving a 2-aza-Cope rearrangement followed by a [3+2] dipolar cycloaddition and then a Pauson-Khand cyclization has been developed to produce diverse indolizidine systems as single diastereomers in good yields. science.govresearchgate.netresearchgate.net This method provides a concise entry to these important nitrogen-containing bicyclic systems. core.ac.ukresearcher.life

Claisen Rearrangement of Allyl Ether Derivatives

The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. libretexts.orgorganic-chemistry.org This reaction has been applied to derivatives of this compound to achieve stereoselective synthesis of more complex structures. For instance, a zwitterionic aza-Claisen rearrangement of N-allylpyrrolidine derivatives has been used to synthesize α-fluoro-γ-vinyl amides with high diastereoselectivity. beilstein-journals.org The reaction of N-allyl-(S)-2-(methoxymethyl)pyrrolidine with 2-fluoropropionyl chloride in the presence of a Lewis acid like ytterbium triflate (Yb(OTf)3) proceeds with excellent stereochemical control. beilstein-journals.org The resulting products can be further transformed, for example, through iodolactonization to generate α-fluoro-γ-lactones. beilstein-journals.org

Reactions of the Pyrrolidine Ring and Nitrogen Atom

The pyrrolidine ring and the secondary amine within the this compound structure provide multiple sites for chemical modification. These sites can be selectively targeted to achieve a range of functionalizations and cyclizations, leading to the formation of intricate molecular architectures.

The nitrogen atom of the this compound ring can readily undergo N-alkylation and N-arylation reactions. Palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes with vinyl bromides have been shown to produce N-aryl-2-allylpyrrolidines. nih.gov These reactions exhibit high diastereoselectivity, favoring the formation of trans-2,3- and cis-2,5-disubstituted pyrrolidines. nih.gov Furthermore, tandem N-arylation/carboamination sequences have been developed, enabling the coupling of a primary γ-amino alkene, an aryl bromide, and a vinyl bromide to yield N-aryl-2-allylpyrrolidines or indolines. nih.gov

The aza-Prins cyclization of 2-allylpyrrolidines is a powerful method for the stereoselective synthesis of functionalized indolizidine systems. nih.govacs.org This reaction has been shown to be an effective strategy for constructing the indolizidine scaffold, which is a core structure in many biologically active natural products. acs.org The process is operationally simple and expands the utility of aza-Prins cyclizations beyond the synthesis of piperidines. acs.org

The aza-Prins cyclization is initiated by the condensation of an aldehyde with a this compound, which leads to the formation of an iminium ion. nih.govresearchgate.net This reactive intermediate then undergoes a highly diastereoselective cyclization. nih.govresearchgate.net This process can generate up to two new stereogenic centers and form two new rings in a single step. acs.orgresearchgate.net For instance, the reaction of this compound with aqueous formaldehyde (B43269) in the presence of trifluoroacetic acid (TFA) yields the corresponding indolizidine as a single diastereomer. acs.org Similarly, using glyoxylic acid as the aldehyde component can lead to the formation of two additional rings and two new stereocenters in one step. acs.org The use of glyoxal (B1671930) as the aldehyde component results in the formation of both indolizidine and lactol ring systems. acs.org

Table 1: Aza-Prins Cyclization of 2-Allylpyrrolidines with Various Aldehydes

| This compound Reactant | Aldehyde | Product | Yield (%) | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| 10a | Aqueous Formaldehyde | Indolizidine 11a | 80 | Single diastereomer | acs.org |

| 10b | Aqueous Formaldehyde | Indolizidine 11b | 79 | Single diastereomer | acs.org |

| 10c | Aqueous Formaldehyde | Indolizidine 11c | 82 | Single diastereomer | acs.org |

| 10a-c | Aqueous Glyoxal | Indolizidine 13a-c | 66-73 | N/A | acs.org |

A pivotal C-allyl epoxypyrrolidine intermediate, prepared in two steps from an enantio-enriched epoxyaldehyde precursor, serves as a versatile building block. tandfonline.com The synthetic utility of this intermediate is highlighted in the enantioselective synthesis of hydroxylated pyrrolizidines through a regio- and stereocontrolled epoxide opening reaction. tandfonline.comresearchgate.net This approach demonstrates the potential for creating complex, polyhydroxylated structures characteristic of many iminosugars. tandfonline.com The epoxide ring-opening is a key step, often requiring acidic conditions, and the allyl group allows for subsequent elaboration of the bicyclic framework. tandfonline.com

Pyrrolidine-2,3-diones, which can be derived from this compound precursors, are valuable intermediates for further synthetic transformations. nih.gov These scaffolds share structural similarities with isatins and are amenable to various reactions. nih.gov A key transformation is the oxidative ring opening of 4-allylpyrrolidine-2,3-diones. nih.gov Treatment with sodium hydroxide (B78521) and hydrogen peroxide leads to the formation of β-amino acids. nih.gov This method provides access to novel β-amino acids with a quaternary stereocenter. nih.gov

The functionalization of the α- and β-positions of the pyrrolidine ring can be achieved through the use of endocyclic enamine derivatives. researchgate.net Electrophilic addition of iodine to the double bond of an N-substituted 2-pyrroline, followed by nucleophilic attack by an alcohol, yields α-alkoxy-β-iodopyrrolidines. researchgate.netresearchgate.net These intermediates can then be used in radical cyclization reactions to form bicyclic hemiaminals, which can be further elaborated to α,β-cis-dialkylsubstituted pyrrolidines. researchgate.netresearchgate.net An alternative strategy for introducing amino functionality at the β-position involves iodoamination of the enamine, followed by an aziridination/methanolysis sequence. researchgate.netresearchgate.net This methodology was successfully applied in the synthesis of the natural product (±)-laburnamine, using trans-3-NHCO2Me-2-allyl-pyrrolidine as a key precursor. researchgate.net

Stereochemistry and Enantioselective Control in 2 Allylpyrrolidine Chemistry

Diastereoselective Synthesis of Pyrrolidine (B122466) Derivatives

Diastereoselective synthesis aims to preferentially form one diastereomer over others. In the context of 2-allylpyrrolidine chemistry, this is often accomplished by introducing substituents in a controlled manner relative to the existing stereocenters of the pyrrolidine ring.

One notable method involves the palladium-catalyzed carboamination of γ-(N-arylamino)alkenes with vinyl bromides, which yields N-aryl-2-allylpyrrolidines. nih.gov These reactions exhibit high diastereoselectivity, leading to the formation of trans-2,3- and cis-2,5-disubstituted pyrrolidines. nih.gov The stereochemical outcome is influenced by the geometry of the starting alkene; for instance, both (Z)- and (E)-alkenes can lead to products with a trans relationship between substituents at the 2 and 3 positions. umich.edu

Another approach is the domino 2-aza-Cope-[3+2] dipolar cycloaddition, which is a highly stereoselective method for creating functionalized 2-allylpyrrolidines. This process can generate highly substituted pyrrolidines with excellent diastereoselectivity. Similarly, multicomponent [3+2] and [4+2] cycloaddition reactions provide a pathway to various pyrrolidine derivatives with controlled stereochemistry. ua.es

The introduction of substituents at the 5-position of pipecolic acid derivatives through electrophilic or free-radical-initiated additions to endocyclic enecarbamates also proceeds with high diastereoselectivity, allowing for the synthesis of both cis- and trans-5-guanidino pipecolates. researchgate.net Furthermore, a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement can produce densely functionalized 4-allylpyrrolidine-2,3-diones as single diastereomers. nih.gov

| Reaction Type | Key Features | Observed Diastereoselectivity | Reference |

|---|---|---|---|

| Palladium-Catalyzed Carboamination | Formation of N-aryl-2-allylpyrrolidines from γ-(N-arylamino)alkenes and vinyl bromides. | High selectivity for trans-2,3- and cis-2,5-disubstituted products. | nih.gov |

| Domino 2-aza-Cope-[3+2] Dipolar Cycloaddition | Generates highly substituted pyrrolidines. | Excellent diastereoselectivity. | |

| Three-Component Cyclization/Allylation/Claisen Rearrangement | Produces 4-allylpyrrolidine-2,3-diones. | Single diastereomer observed. | nih.gov |

| Addition to Endocyclic Enecarbamates | Diastereoselective synthesis of cis- and trans-5-substituted pipecolates. | High diastereoselectivity. | researchgate.net |

Enantioselective Synthesis Utilizing Chiral Auxiliaries and Catalysts

Enantioselective synthesis focuses on producing a specific enantiomer of a chiral molecule. This is often achieved using chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical course of a reaction, or by using chiral catalysts.

A common strategy begins with an enantiomerically pure starting material from the chiral pool, such as L-proline, to synthesize derivatives like (S)-1-allylpyrrolidine-2-carboxylic acid. The synthesis of enantiomerically enriched fluorinated indolizidinones has been achieved through strategies based on the chiral pool or the use of chiral auxiliaries. acs.org Chiral auxiliaries, such as (S)-2-(methoxymethyl)pyrrolidine, have been employed in asymmetric zwitterionic aza-Claisen rearrangements to produce α-fluoro-γ-vinylamide pyrrolidine products with very high diastereoselectivities (99% de). beilstein-journals.orgbeilstein-journals.org

Role of Chiral Ligands in Transition Metal Catalysis (e.g., Pd-BINAP)

Transition metal catalysis is a powerful tool for enantioselective synthesis, where chiral ligands play a crucial role in inducing asymmetry. mdpi.comsioc-journal.cn These ligands coordinate to the metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. mdpi.comcalis.edu.cn

Palladium complexes featuring chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthalene) are effective for the asymmetric allylation of pyrrolidine-2-carboxylic acid derivatives. For instance, the reaction of allyl acetate (B1210297) with a pyrrolidine derivative in the presence of a Pd(OAc)₂/(R)-BINAP catalyst can yield the (S)-1-allylpyrrolidine-2-carboxylic acid with high enantiomeric excess (92-98% ee) and good yields (75-80%). The choice of ligand can be critical; while a catalyst with P[(p-MeO)C₆H₄]₃ can lead to a syn-addition product, using (±)-BINAP can favor the anti-addition product with high diastereomeric ratio. nih.gov

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂/(R)-BINAP (2 mol%) | |

| Allyl Source | Allyl acetate | |

| Solvent | Dimethylformamide (DMF) | |

| Temperature | 60°C | |

| Yield | 75-80% | |

| Enantiomeric Excess (ee) | 92-98% |

Chiral Organocatalysts (e.g., Pyrrolidine A1/A2 derivatives)

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. jyu.fi Pyrrolidine and its derivatives are prominent organocatalysts. jyu.fi For example, 2,5-diarylpyrrolidines and pyroglutamic-acid-derived 2-diarylmethyl-5-aryl-pyrrolidines are effective in asymmetric reactions. jyu.fi In an iminium-catalyzed Mukaiyama–Michael reaction, a 2,5-diarylpyrrolidine catalyst with strongly electron-withdrawing substituents achieved excellent enantioselectivity. jyu.fi

Stereocenter Introduction via Asymmetric Mannich Reactions

The asymmetric Mannich reaction is a fundamental carbon-carbon bond-forming reaction that creates chiral β-amino carbonyl compounds. buchler-gmbh.comru.nl This reaction is highly valuable for synthesizing nitrogen-containing chiral molecules. buchler-gmbh.com A highly efficient asymmetric Mannich reaction of a sulfinyl imine has been used to generate an amine-bearing stereocenter, a key step in the synthesis of complex molecules like (+)-merobatzelladine B. nih.gov Organocatalyzed intramolecular Mannich reactions, for instance using L-proline, can transform N-tert-butanesulfinyl imines into cis-2,6-disubstituted piperidin-4-ones with excellent enantiomeric ratios. beilstein-journals.org

Confirmation of Stereochemical Configuration

Determining the absolute and relative stereochemistry of the synthesized this compound derivatives is crucial. Advanced spectroscopic techniques are indispensable for this purpose.

Advanced 2D NMR Spectroscopy (NOESY/ROESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful method for elucidating the three-dimensional structure of molecules. libretexts.orgwikipedia.org Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly useful for determining stereochemical relationships. libretexts.orghuji.ac.il

These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. libretexts.orglibretexts.orgnanalysis.com By observing cross-peaks between the allyl protons and the protons on the pyrrolidine ring, the relative stereochemistry can be confirmed. For instance, NOESY or ROESY analysis of oxazolidinone derivatives of β-allenyl-β-amino alcohols helped determine their anti-stereochemical outcome. core.ac.uk The observation of intense cross-peaks between specific protons in a ROESY spectrum can confirm the spatial proximity of different parts of a molecule, aiding in the definitive assignment of stereochemistry. researchgate.net

J-Coupling Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and J-coupling (or scalar coupling) analysis is a critical component for determining stereochemistry. J-coupling is the interaction between nuclear spins transmitted through the bonding electron framework, resulting in the splitting of NMR signals. The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and provides invaluable information about molecular geometry.

The number of bonds separating the interacting nuclei and their dihedral angle heavily influence the J-value. For instance, three-bond coupling (³J), also known as vicinal coupling, is particularly sensitive to the dihedral angle (θ) between the coupled protons, a relationship described by the Karplus equation. libretexts.org This principle is frequently applied to differentiate stereoisomers. In cyclic systems like the pyrrolidine ring, the coupling constant between two adjacent protons can help distinguish their relative orientation (e.g., cis or trans). A larger ³J value is generally observed for protons with a trans (anti-periplanar, θ ≈ 180°) relationship compared to those with a cis (syn-clinal, θ ≈ 0° or 60°) relationship. libretexts.org

In the context of this compound and its derivatives, J-coupling analysis is used to differentiate between axial and equatorial substituents on the pyrrolidine ring. The splitting patterns that emerge from these interactions can be complex, especially when a proton is coupled to multiple non-equivalent neighbors, leading to patterns like a "doublet of doublets". libretexts.org Analyzing these complex splitting patterns allows for the deduction of the relative configuration of substituents. For more challenging structural assignments, ¹H NMR-based stereochemical determinations can be further substantiated by quantum calculations of NMR shifts and coupling constants. researchgate.net While J-coupling provides powerful insights, it is often used in conjunction with other NMR techniques, such as 2D COSY and NOESY experiments, to build a complete and unambiguous picture of the molecule's stereochemistry. umich.edu

Table 1: Typical Proton-Proton (¹H-¹H) Coupling Constants

| Environment | Coupling Type | Coupling Constant (J) in Hz |

|---|---|---|

| Aliphatic | Geminal (H-C-H) | -15 to -10 |

| Aliphatic | Vicinal (H-C-C-H) | 6 - 8 |

| Alkene | Geminal (H-C-H) | 0 - 3 |

| Alkene | Vicinal, trans (H-C=C-H) | 12 - 18 |

| Alkene | Vicinal, cis (H-C=C-H) | 6 - 12 |

| Aromatic | ortho | 6 - 10 |

| Aromatic | meta | 1 - 3 |

| Aromatic | para | 0 - 1 |

Data sourced from multiple general NMR references. ucsd.edu

X-ray Crystallography for Relative and Absolute Stereochemistry

Single-crystal X-ray crystallography stands as the most definitive analytical method for the unambiguous determination of a molecule's three-dimensional structure. Provided that a suitable single crystal can be obtained, this technique can unequivocally establish both the relative and absolute stereochemistry of chiral centers within the molecule. nih.gov

Relative Stereochemistry

X-ray diffraction analysis maps the electron density within a crystal, revealing the precise spatial arrangement of each atom relative to the others. This allows for the direct visualization of the molecular conformation and configuration. For derivatives of this compound, this technique has been instrumental in confirming the relative stereochemistry of substituents on the pyrrolidine ring. For example, in the synthesis of highly functionalized 2-allylpyrrolidines through a domino 2-aza-Cope-[3+2] dipolar cycloaddition sequence, the endo-selectivity of the reaction was unambiguously confirmed by X-ray crystallography of the resulting product. nih.gov Similarly, the relative stereochemistry of other substituted pyrrolidines has been definitively supported by X-ray crystallographic analysis. whiterose.ac.ukresearchgate.net

Absolute Stereochemistry

For chiral molecules that crystallize in a non-centrosymmetric space group, X-ray crystallography can also determine the absolute configuration. This is typically achieved by analyzing the anomalous dispersion effects of the X-rays scattered by the atoms. The resulting analysis, often quantified by the Flack parameter, can confirm the true enantiomeric form. researchgate.net A Flack parameter value close to zero provides high confidence in the assigned absolute configuration.

This method has been successfully applied to various derivatives of this compound and related structures:

The absolute configuration of a trifluoromethylated pyrrolidine, synthesized via an intramolecular aza-Michael reaction, was assigned as R based on X-ray analysis of a suitable crystal. acs.orgnih.govacs.org

In the synthesis of natural tetraponerines, the absolute configuration of a key this compound diamine derivative was confirmed by single-crystal X-ray analysis, which was consistent with the predicted stereochemical model. ua.es

The absolute stereochemistry of numerous other complex nitrogen-containing heterocycles has been unequivocally determined using this powerful technique. beilstein-journals.orgbeilstein-journals.org

The primary limitation of X-ray crystallography is its dependence on the ability to grow a high-quality single crystal of the compound of interest, a process that is not always feasible. nih.gov

Table 2: Examples of Stereochemistry Determination in Pyrrolidine Derivatives by X-ray Crystallography

| Compound Class / Derivative | Stereochemical Information Determined | Key Finding |

|---|---|---|

| Functionalized this compound | Relative | Confirmed endo-selectivity of a [3+2] dipolar cycloaddition reaction. nih.gov |

| Diamine Derivative of this compound | Absolute | Confirmed the absolute configuration of a key synthetic intermediate. ua.es |

| Trifluoromethylated Pyrrolidine | Absolute | Assigned the R absolute configuration at the newly created stereocenter. acs.orgnih.govacs.org |

Applications of 2 Allylpyrrolidine in Complex Molecule Construction and Catalysis

Building Blocks for Nitrogen Heterocycles

2-Allylpyrrolidine serves as a key precursor for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. Its ability to undergo various transformations, including cyclization and coupling reactions, makes it an invaluable tool for synthetic chemists.

Synthesis of Indolizidine Alkaloids

Indolizidine alkaloids, characterized by a fused pyrrolidine (B122466) and piperidine (B6355638) ring system, are a prominent class of natural products with diverse biological activities. This compound has proven to be an effective starting material for the asymmetric synthesis of these complex molecules. acs.orgnih.govacs.orgresearchgate.net

One notable application is in the synthesis of dendrobatid alkaloids such as (-)-indolizidine 167B and (-)-indolizidine 209D. acs.orgnih.govresearchgate.net A key step in these syntheses involves the stereocontrolled allylation of a chiral tricyclic N-acyl-N,O-acetal, which sets the crucial stereochemistry of the final product. acs.orgnih.gov This methodology allows for the efficient construction of the indolizidine core with high diastereoselectivity. acs.orgnih.gov

Furthermore, functionalized 2-allylpyrrolidines, readily prepared through domino reactions, can be transformed into diverse indolizidine scaffolds. nih.govacs.org For instance, the Pauson-Khand reaction, a [2+2+1] cycloaddition, has been successfully employed to construct the indolizidine framework from this compound derivatives in a concise and stereoselective manner. nih.govacs.org Another powerful strategy is the aza-Prins cyclization, where the condensation of an aldehyde with a this compound generates an iminium ion that undergoes a highly diastereoselective cyclization to form the indolizidine ring system. researchgate.net This approach allows for the creation of up to two new stereogenic centers and two new rings in a single step. researchgate.net

The versatility of this compound is further demonstrated in the synthesis of fluorinated indolizidine derivatives. acs.orgnih.gov For example, (S)-N-Boc-2-allylpyrrolidine has been utilized in a ring-closing metathesis (RCM) reaction to produce monofluorinated indolizidines. acs.orgnih.gov

Table 1: Examples of Indolizidine Alkaloids Synthesized from this compound

| Indolizidine Alkaloid | Key Synthetic Strategy | Reference |

| (-)-Indolizidine 167B | Stereocontrolled allylation of a chiral tricyclic N-acyl-N,O-acetal | acs.orgnih.govresearchgate.netresearchgate.net |

| (-)-Indolizidine 209D | Stereocontrolled allylation of a chiral tricyclic N-acyl-N,O-acetal | acs.orgnih.gov |

| Functionalized Indolizidines | Pauson-Khand cycloaddition | nih.govacs.org |

| Functionalized Indolizidines | Aza-Prins cyclization | researchgate.net |

| Monofluorinated Indolizidine | Ring-closing metathesis (RCM) | acs.orgnih.gov |

Preparation of Pyrrolizidine (B1209537) Alkaloids

Pyrrolizidine alkaloids, which contain a bicyclic system of two fused five-membered rings sharing a nitrogen atom, are another important class of natural products. This compound derivatives have been employed in the synthesis of these compounds, including hydroxylated pyrrolizidines. researchgate.net A key strategy involves the use of a C-allyl epoxypyrrolidine intermediate, which can be prepared in two steps from an enantioenriched epoxyaldehyde precursor. researchgate.net The subsequent regio- and stereocontrolled opening of the epoxide ring allows for the construction of the pyrrolizidine skeleton. researchgate.net For example, this methodology has been applied to the first enantioselective synthesis of two hydroxylated pyrrolizidines. researchgate.net

Construction of Bicyclic Ureas and Polycyclic Guanidines

This compound has emerged as a crucial building block in the synthesis of bicyclic ureas and polycyclic guanidines, which are core structures in many biologically active natural products, including the batzelladine and merobatzelladine alkaloids. nih.govumich.eduscispace.com A powerful method for constructing these scaffolds involves palladium-catalyzed carboamination reactions of this compound-1-carboxamide derivatives. nih.govumich.eduscispace.com These reactions afford bicyclic urea (B33335) products in good yields and with excellent diastereoselectivity. nih.gov

A significant advancement in this area is the development of an asymmetric desymmetrization reaction of meso-2,5-diallylpyrrolidinyl ureas. nih.govumich.eduscispace.com This enantioselective palladium-catalyzed carboamination generates a C-N bond and a C-C bond, yielding products with three stereocenters with good diastereoselectivity and enantioselectivity. nih.gov The resulting bicyclic ureas can be further elaborated into tricyclic guanidine (B92328) products. For instance, a bicyclic urea was converted to a tricyclic guanidine, structurally related to the batzelladine and merobatzelladine alkaloids, in a four-step, two-pot procedure. nih.gov This strategy has been successfully applied to the total synthesis of (+)-merobatzelladine B. umich.edunih.govumich.edu

Intermediates for Cephalotaxine-Type Alkaloids

Cephalotaxine-type alkaloids are a group of structurally complex natural products with significant biological activities, including anticancer properties. researchgate.netresearchgate.netsemanticscholar.org this compound-2-carboxaldehyde has been utilized as a key intermediate in the formal total synthesis of (±)-cephalotaxine. researchgate.netsemanticscholar.org A notable strategy employs an aryne insertion reaction as a key step, enabling a concise nine-step synthesis. researchgate.net This approach also provides access to various congeners of cephalotaxine (B1668394). researchgate.net The synthesis of the cephalotaxine precursor has also been achieved efficiently through an intramolecular palladium-catalyzed allylic amination to form a spirocycle, followed by a Heck reaction to construct the seven-membered ring. researchgate.net

Precursors for β-Amino Acids

β-Amino acids are important components of various natural products and peptidomimetics. A facile and diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones has been developed, which can be converted in a single step to novel β-amino acids. nih.gov This method involves a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement to produce densely functionalized pyrrolidinone products containing an all-carbon quaternary stereocenter. nih.gov Importantly, the 4-allylpyrrolidine-2,3-diones can be transformed into β²,²,³-amino acids through oxidative ring-opening. nih.gov

Synthesis of Cyclic Sulfamides

Cyclic sulfamides are important structural motifs found in a number of pharmaceutically relevant compounds. thieme-connect.comnih.gov Palladium-catalyzed alkene carboamination reactions have been utilized for the synthesis of bicyclic sulfamides from sulfamides derived from this compound. nih.gov These reactions, when coupled with aryl or alkenyl triflates, afford bicyclic products with trans relative stereochemistry in good yields and with moderate diastereoselectivity. nih.gov This stereochemical outcome is consistent with a mechanism involving anti-aminopalladation of the alkene. nih.gov

Role as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The chiral nature of this compound derivatives makes them highly effective as both chiral auxiliaries and ligands in asymmetric synthesis, where the goal is to control the stereochemical outcome of a reaction.

As chiral auxiliaries, these compounds are temporarily incorporated into a substrate molecule to direct the stereoselective formation of new chiral centers. For instance, prolinol-based chiral auxiliaries, which share the core pyrrolidine ring, have been successfully used in the stereoselective synthesis of γ-butyrolactones. researchgate.net In one approach, N-allyl-(S)-2-(methoxymethyl)pyrrolidine was used as a chiral auxiliary in an aza-Claisen rearrangement, yielding products with exceptionally high diastereomeric excess (99% de). researchgate.net The auxiliary guides the formation of a new stereocenter, and its subsequent removal provides the enantiomerically enriched target molecule.

In the realm of catalysis, this compound derivatives serve as chiral ligands that coordinate to a metal center, creating a chiral environment that influences the stereochemistry of the catalyzed reaction. Palladium-catalyzed asymmetric reactions, in particular, have utilized this scaffold. For example, the desymmetrization of achiral meso-2,5-diallylpyrrolidinyl ureas via Pd-catalyzed carboamination reactions allows for the creation of complex bicyclic ureas with high enantioselectivity (up to 95:5 er) and diastereoselectivity. nih.govscispace.com In these reactions, the chiral ligand environment around the palladium catalyst differentiates between two enantiotopic allyl groups on the pyrrolidine ring, leading to the formation of three new stereocenters in a controlled manner. nih.govscispace.com Similarly, palladium complexes with chiral ligands are employed for the asymmetric allylation of pyrrolidine-2-carboxylic acid derivatives, directly installing the allyl group with high enantioselectivity.

The table below summarizes key findings in the application of this compound derivatives in asymmetric synthesis.

| Application Type | Specific Derivative/System | Reaction | Key Finding | Reference |

| Chiral Auxiliary | N-allyl-(S)-2-(methoxymethyl)pyrrolidine | Aza-Claisen Rearrangement | Product formed with 99% diastereomeric excess (de). | researchgate.net |

| Asymmetric Catalysis | Ligand for Palladium Catalyst | Desymmetrization of meso-2,5-diallylpyrrolidinyl ureas | Formation of bicyclic ureas with up to 95:5 enantiomeric ratio (er). | nih.govscispace.com |

| Asymmetric Synthesis | (S)-1-Allylpyrrolidine-2-carboxylic acid | Precursor for complex molecules | Serves as a valuable chiral building block. |

Investigative Tools in Biological Chemistry Research

The unique structural and chemical properties of this compound derivatives make them valuable tools for probing complex biological systems, including enzymes, proteins, and receptors.

Derivatives of this compound are instrumental in the study and development of enzyme inhibitors. By mimicking natural substrates or transition states, these molecules can bind to an enzyme's active site and modulate its activity, providing insights into the enzyme's function and mechanism.

One significant area of research is in antiviral drug discovery. Macrocyclic compounds that incorporate a pyrrolidinone ring, a close structural relative of pyrrolidine, have been designed as potent inhibitors of HIV-1 protease. nih.gov These inhibitors are synthesized to interact specifically with the backbone atoms in the enzyme's active site. nih.gov Furthermore, studies have suggested that pyrrolidine derivatives, in general, have the potential to inhibit HIV-1 reverse transcriptase.

Another application is in the study of glycosidases, enzymes that hydrolyze glycosidic bonds. Synthetic hydroxylated pyrrolizidines, prepared from a C-allyl epoxypyrrolidine intermediate, have been identified as potent and highly specific competitive inhibitors of amyloglucosidases. researchgate.net One such derivative displayed an inhibition constant (Kᵢ) of 2 µM, making it a more powerful inhibitor than the natural product lentiginosine. researchgate.net Similarly, dimeric iminosugars built on an N-tethered pyrrolidine framework have proven to be strong inhibitors of enzymes like α-mannosidase. mdpi.com

The table below highlights examples of this compound derivatives used in enzyme inhibition studies.

| Derivative Type | Target Enzyme | Research Finding | Reference |

| Pyrrolidinone-containing macrocycle | HIV-1 Protease | Potent inhibition (Ki as low as 14 pM) through interaction with active site. | nih.gov |

| Hydroxylated pyrrolizidine | Amyloglucosidase | Potent and specific competitive inhibitor with a Kᵢ value of 2 µM. | researchgate.net |

| Dimeric iminosugar (DAB-1 based) | α-Mannosidase | Act as strong inhibitors. | mdpi.com |

| General Pyrrolidine Derivatives | HIV-1 Reverse Transcriptase | Suggested potential for antiviral applications through enzyme inhibition. |

The this compound scaffold is also used to design molecules that can probe or disrupt protein-protein interactions (PPIs), which are fundamental to many cellular processes. The structure of these compounds allows for specific interactions with protein surfaces. The carboxylic acid group found in some derivatives can form hydrogen bonds, while the allyl group can engage in hydrophobic interactions, collectively modulating a protein's function.

An example of this is in the design of inhibitors for the TLE1 protein, a transcriptional co-repressor implicated in cancer. A constrained peptide inhibitor was designed featuring a pyrrolidine structure to mimic the natural binding epitope, successfully targeting the challenging TLE1 protein-protein interface. molaid.com In another case, detailed X-ray crystallography studies have shown how macrocyclic inhibitors containing a pyrrolidinone ring bind to the active site of the HIV-1 protease enzyme. nih.gov These studies reveal specific hydrogen bonding and hydrophobic interactions that are crucial for the inhibitor's high affinity and efficacy, providing a clear picture of the protein-ligand interaction at a molecular level. nih.gov

Derivatives of this compound serve as foundational structures for the synthesis of ligands aimed at studying various receptors in the central nervous system and other tissues. A radioligand, which is a radioactively labeled drug, is often used to measure the number of binding sites and their affinity for different compounds. umich.edu

In the field of neuropharmacology, these compounds are explored for their effects on neurological conditions due to their interaction with neurotransmitter receptors. A specific example is the synthesis of (S)-(1-Allylpyrrolidine-2-yl)methanamine, which was created as a precursor for developing novel ligands for the dopamine (B1211576) D₂ receptor. mdpi.com These ligands are intended for use as radiotracers in Positron-Emission-Tomography (PET) imaging, a technique used to visualize and study receptor distribution and function in the brain. mdpi.com The development of such specific ligands is crucial for diagnosing neurological disorders and understanding the role of specific receptors like the σ₂ receptor in diseases such as Alzheimer's. thealonlab.org Additionally, analogues of proline, the parent compound of pyrrolidine-2-carboxylic acid, have been synthesized and evaluated as ligands for ionotropic glutamate (B1630785) receptors, demonstrating the versatility of the pyrrolidine core in targeting different receptor families. researchgate.net

Theoretical and Computational Investigations of 2 Allylpyrrolidine

Density Functional Theory (DFT) Calculations